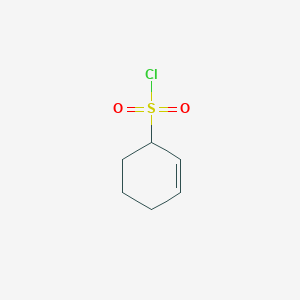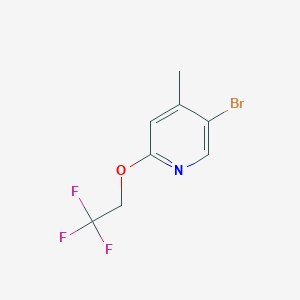![molecular formula C12H17BrN2 B1411979 1-[(5-Bromopyridin-2-yl)methyl]azepane CAS No. 1708414-70-3](/img/structure/B1411979.png)
1-[(5-Bromopyridin-2-yl)methyl]azepane
Vue d'ensemble
Description
“1-[(5-Bromopyridin-2-yl)methyl]azepane” is a chemical compound with the CAS Number: 1175900-46-5. It has a molecular weight of 255.16 .
Molecular Structure Analysis
The InChI code for “1-[(5-Bromopyridin-2-yl)methyl]azepane” is 1S/C11H15BrN2/c12-10-5-6-11 (13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-[(5-Bromopyridin-2-yl)methyl]azepane” has a molecular weight of 255.16 . The compound is typically stored in a refrigerated environment . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Pharmaceutical Significance of Azepane-based Compounds
Azepane-based compounds, including derivatives like "1-[(5-Bromopyridin-2-yl)methyl]azepane", have shown a wide range of pharmacological properties due to their structural diversity. This diversity makes them valuable for discovering new therapeutic agents. Over 20 azepane-based drugs have received FDA approval for treating various diseases, showcasing their significant impact on medicinal chemistry. The therapeutic applications of azepane-based compounds extend across anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. They also include histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs, among other miscellaneous applications. The development of new, less toxic, and highly active azepane-containing analogs remains a critical research area in medicinal chemistry, highlighting the ongoing efforts to harness their therapeutic potential (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties of Azepane Derivatives
The synthesis, reactions, and biological properties of azepane and its derivatives, such as "1-[(5-Bromopyridin-2-yl)methyl]azepane", have been extensively studied. These compounds exhibit significant pharmacological and therapeutic implications, making them subjects of considerable interest in drug development. The mechanisms involved in synthesizing azepane derivatives often involve the ring expansion of five or six-membered compounds using various methods, including thermal, photochemical, and microwave irradiation. Despite the progress in synthesizing and understanding the biological activities of these compounds, there is still a need for further research, especially in their biological applications. This highlights the untapped potential of N-containing seven-membered heterocycles in drug research and development (Manvinder Kaur et al., 2021).
Propriétés
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-5-6-12(14-9-11)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJMXJPIGMJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



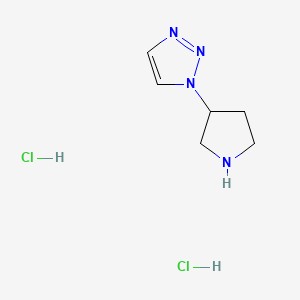
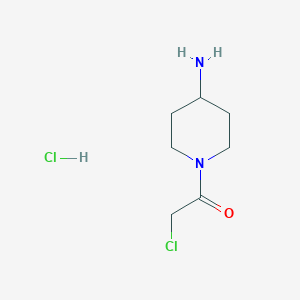

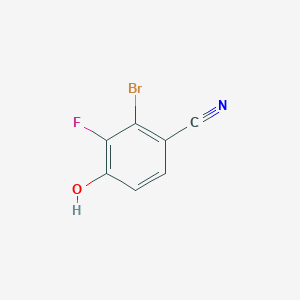
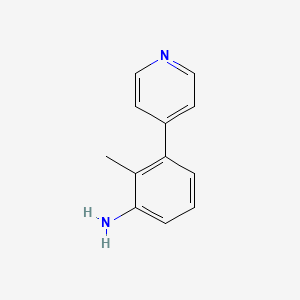
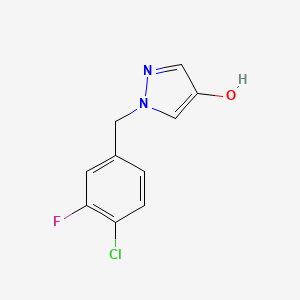
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
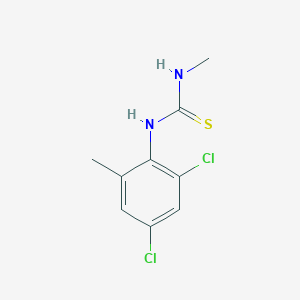
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)
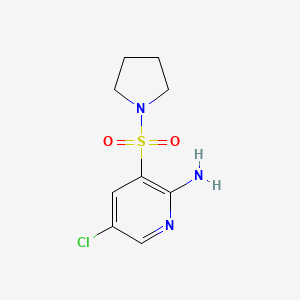

![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)
